

Application Notes and Protocols for LY2228820 in In Vitro Angiogenesis Assays

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Compound of Interest

Compound Name: LY2228820

Cat. No.: B7881755

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These application notes provide a comprehensive overview and detailed protocols for utilizing **LY2228820**, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in in vitro angiogenesis assays.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] The p38 MAPK signaling pathway plays a crucial role in mediating the effects of various pro-angiogenic factors.[1][2][3] **LY2228820** is a small molecule inhibitor that selectively targets the p38 α and p38 β isoforms of p38 MAPK, making it a valuable tool for investigating the role of this pathway in angiogenesis and for evaluating its potential as an anti-angiogenic therapeutic agent.[1][3][4][5]

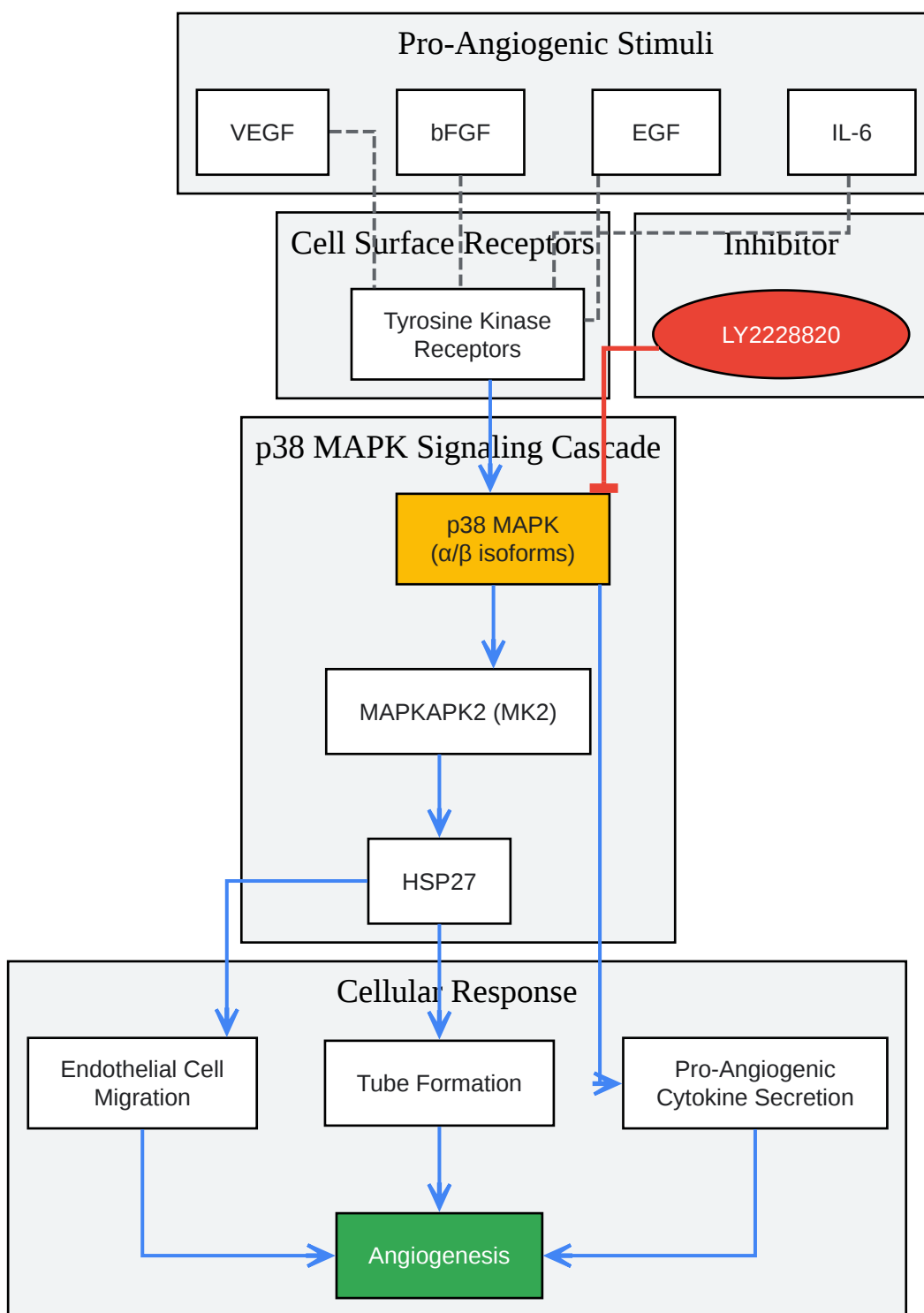
Mechanism of Action

LY2228820 functions as an ATP-competitive inhibitor of p38 α and p38 β MAPK.[3][4][5] By binding to the ATP-binding pocket of these kinases, it prevents their activation and subsequent phosphorylation of downstream targets.[5][6] This inhibition disrupts the signaling cascade initiated by pro-angiogenic stimuli such as vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), epidermal growth factor (EGF), and interleukin-6 (IL-6).[1][3]

The downstream effects of **LY2228820** treatment include the reduced expression and secretion of pro-angiogenic cytokines and a decrease in endothelial cell migration and tube formation, key events in the angiogenic process.[\[2\]](#)[\[3\]](#)[\[6\]](#)

Signaling Pathway

The p38 MAPK pathway is a central regulator of cellular responses to external stimuli. In the context of angiogenesis, its inhibition by **LY2228820** impacts several key downstream effectors.



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Caption: p38 MAPK signaling pathway in angiogenesis and its inhibition by **LY2228820**.

Quantitative Data Summary

The following table summarizes the reported effects of **LY2228820** on in vitro angiogenesis.

Assay	Cell Type	Stimulus	LY2228820 Concentration	Observed Effect	Reference
Endothelial Cord Formation	Human ECFCs / ADSCs	VEGF, bFGF, EGF, IL-6	1 μ M	Significant decrease in cord formation	[3]
Tumor-Driven Cord Formation	Human ECFCs / ADSCs	Tumor Cell Conditioned Media	1 μ M	Dramatic decrease in cord formation	[2][3]
Cytokine Secretion	Various Tumor Cell Lines	-	Not specified	Significant reduction in VEGF, bFGF, EGF, IL-6, IL-8, and angiogenin secretion	[2][3]
MK2 Phosphorylation	Anisomycin-stimulated HeLa cells	Anisomycin	9.8 nM	Potent and selective inhibition	[5]
TNF- α Secretion	LPS/IFN- γ -stimulated macrophages	LPS/IFN- γ	IC50 = 6.3 nM	Potent inhibition	[5]

Experimental Protocols

In Vitro Endothelial Cord Formation Assay

This protocol is adapted from studies investigating the effect of **LY2228820** on growth factor and tumor-driven angiogenesis.[3]

Materials:

- Human Endothelial Colony Forming Cells (ECFCs)
- Adipose-Derived Stem Cells (ADSCs)
- Co-culture medium (e.g., EGM-2)
- Growth factors: VEGF, bFGF, EGF (10 ng/mL), IL-6 (100 ng/mL)
- **LY2228820** dimesylate (1 μ M)
- DMSO (vehicle control)
- 96-well plates
- Matrigel™ or other basement membrane extract
- Formaldehyde (3.7%)
- Ethanol (70%)

Workflow:

Caption: Workflow for the in vitro endothelial cord formation assay.

Procedure:

- Plate Coating: Thaw Matrigel™ on ice and coat the wells of a 96-well plate according to the manufacturer's instructions. Allow the gel to solidify at 37°C for at least 30 minutes.
- ADSC Seeding: Seed ADSCs onto the solidified Matrigel™ at a density that allows them to form a sub-confluent monolayer.
- ECFC Seeding: After 4 hours, overseed the ADSCs with ECFCs.
- Treatment: Prepare co-culture medium containing the desired growth factors (VEGF, bFGF, EGF, or IL-6) with either **LY2228820** (1 μ M) or an equivalent concentration of DMSO as a vehicle control.

- Incubation: Add the treatment medium to the wells and incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 96 hours.
- Fixation: After the incubation period, carefully remove the medium and fix the cells by adding 3.7% formaldehyde for 10 minutes, followed by a 20-minute incubation with ice-cold 70% ethanol.
- Imaging and Analysis: Acquire images of the endothelial cord networks using a microscope. Quantify the extent of cord formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate image analysis software.

Cytokine Secretion Assay

This protocol outlines the steps to assess the effect of **LY2228820** on the secretion of pro-angiogenic cytokines from tumor cells.^[3]

Materials:

- Tumor cell line of interest
- Appropriate cell culture medium
- **LY2228820**
- DMSO (vehicle control)
- 6-well plates
- ELISA kits or multiplex cytokine assay system for desired cytokines (e.g., VEGF, bFGF, EGF, IL-6, IL-8, angiogenin)

Procedure:

- Cell Seeding: Plate tumor cells in 6-well plates at a density that will result in a sub-confluent monolayer after 24 hours.
- Treatment: After 24 hours, replace the medium with fresh medium containing either **LY2228820** at the desired concentration or DMSO.

- **Conditioned Medium Collection:** Incubate the cells for 72 hours. Collect the conditioned medium and centrifuge to remove cell debris.
- **Cytokine Analysis:** Analyze the levels of pro-angiogenic cytokines in the conditioned medium using ELISA or a multiplex assay system according to the manufacturer's instructions.
- **Data Normalization:** Normalize the cytokine concentrations to the cell number in each well to account for any effects of the treatment on cell proliferation.

Conclusion

LY2228820 is a valuable pharmacological tool for studying the role of the p38 MAPK pathway in angiogenesis. The provided protocols for in vitro angiogenesis assays can be adapted to investigate the anti-angiogenic potential of this compound in various experimental settings. The significant reduction in endothelial cord formation and pro-angiogenic cytokine secretion upon **LY2228820** treatment highlights its potential as an anti-cancer therapeutic agent.^{[1][2][3]}

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